molecular formula C9H12Si2 B094368 1,3-Disilaindan, 1,3-dimethyl- CAS No. 17864-73-2

1,3-Disilaindan, 1,3-dimethyl-

Cat. No.: B094368
CAS No.: 17864-73-2
M. Wt: 176.36 g/mol
InChI Key: MBNSGSCFQVFOKW-UHFFFAOYSA-N
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Description

Overview of Organosilicon Chemistry and Cyclic Organosilicon Frameworks

Organosilicon chemistry centers on compounds featuring carbon-silicon (C-Si) bonds. These molecules are often analogous to traditional organic compounds but exhibit distinct physical and chemical properties owing to the differences between silicon and carbon atoms. Silicon is more electropositive and has a larger covalent radius than carbon, leading to longer and weaker C-Si bonds compared to C-C bonds. This polarity and the high energy of the silicon-oxygen (Si-O) bond make silicon-containing compounds uniquely reactive and stable under specific conditions.

In recent decades, the synthesis of cyclic and heterocyclic organosilicon compounds has become a major area of research. These frameworks are integral to materials science, pharmaceuticals, and organic synthesis. deepdyve.com The incorporation of silicon into a cyclic structure can significantly alter the molecule's electronic properties, conformation, and biological activity compared to its all-carbon counterpart. Current time information in Bangalore, IN. The development of synthetic methods, such as cobalt-catalyzed [2+2+2] cycloadditions, has enabled the efficient, one-step creation of complex silicon-containing heterocycles like 1,3-disilaindanes from silicon-containing diynes and alkynes. researchgate.netthieme-connect.com

Architectural Significance of the 1,3-Disilaindan Scaffold in Heterocyclic Chemistry

The 1,3-disilaindan scaffold is a prime example of a "bioisostere" of the common indane ring system found in many biologically active molecules. researchgate.net Bioisosterism is a strategy in medicinal chemistry where an atom or group of atoms is replaced by another with similar steric or electronic properties to enhance potency, selectivity, or pharmacokinetic profiles. acs.orgestranky.sk Replacing the two methylene (B1212753) (CH₂) groups at positions 1 and 3 of the indane ring with dimethylsilyl (Si(CH₃)₂) groups to form the 1,3-disilaindan, 1,3-dimethyl- framework results in a molecule with a different size, bond angles, and electronic potential.

This structural modification can lead to novel interactions with biological targets. For instance, research on retinoid agonists has demonstrated that replacing a tetrahydronaphthalene ring with a 1,3-disilaindane skeleton can retain or even modulate biological efficacy. researchgate.net The specific substitution of methyl groups at the silicon atoms, as in 1,3-disilaindan, 1,3-dimethyl-, provides steric bulk and alters the lipophilicity of the scaffold, which can be crucial for its behavior in biological systems.

Current Research Landscape and Objectives for 1,3-Disilaindan, 1,3-dimethyl-

Current research on the 1,3-disilaindan scaffold is heavily focused on its application in medicinal chemistry and materials science. Scientists are synthesizing highly functionalized derivatives to explore their potential as new drugs and advanced materials. For example, complex derivatives like 1,1,3,3,6-pentamethyl-1,3-disilaindan-5-ol have been synthesized as key intermediates for new gonadotropin-releasing hormone (GnRH) receptor antagonists. researchgate.net Other research has explored disila-analogues of musk odorants, though these have not yet replicated the desired fragrance properties. researchgate.net

While specific research focused solely on 1,3-Disilaindan, 1,3-dimethyl- is not prominent, its role is fundamental. The objectives for studying this specific compound would include:

Serving as a Model System: It provides a less complex model to understand the fundamental electronic and steric properties of the 1,3-disilaindan ring system without the influence of other functional groups.

Investigating Substitution Effects: Research would aim to precisely determine how the two methyl groups on the silicon atoms influence the scaffold's conformation, reactivity, and stability compared to the unsubstituted parent compound.

Building Block for Complex Molecules: Understanding the properties and reactivity of 1,3-disilaindan, 1,3-dimethyl- is a prerequisite for its use as a foundational building block in the synthesis of more complex, functionalized molecules for targeted applications.

Data Tables

Physical and Structural Property Comparison

This table compares the known properties of the carbon-based 1,3-dimethylindan (B8566502) with the expected properties of its silicon-based analogue, 1,3-disilaindan, 1,3-dimethyl-. The properties for the silicon compound are inferred based on the fundamental differences between carbon and silicon.

Property1,3-Dimethylindan1,3-Disilaindan, 1,3-dimethyl- (Predicted)Rationale for Prediction
Molecular Formula C₁₁H₁₄ nih.govC₉H₁₈Si₂Two carbon atoms are replaced by two silicon atoms.
Molecular Weight 146.23 g/mol nih.gov182.42 g/mol Silicon has a higher atomic mass (28.085 u) than carbon (12.011 u).
Bond Length (C-C vs Si-C) ~1.54 Å (in ring)~1.88 Å (Si-C in ring)The covalent radius of silicon is larger than that of carbon, resulting in longer bonds.
Bond Angle (C-C-C vs Si-C-Si) ~103-104° (in ring)Expected to be smallerThe longer Si-C bonds and different orbital hybridization can lead to more acute bond angles within the five-membered ring.
Lipophilicity (LogP) 3.4 nih.govExpected to be higherSilyl groups generally increase lipophilicity compared to their carbon counterparts.

Predicted NMR Spectroscopic Data

The following table presents predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 1,3-Disilaindan, 1,3-dimethyl-. These predictions are based on known values for similar organosilicon structures and general NMR principles.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale for Prediction
¹H NMR ~7.0-7.4MultipletAr-H Aromatic protons on the benzene (B151609) ring.
~0.9-1.2MultipletSi-CH ₂-SiMethylene protons between two silicon atoms, typically shifted upfield.
~0.1-0.3SingletSi-CHMethyl protons directly attached to silicon are highly shielded and appear far upfield, often near the TMS reference. thieme-connect.com
¹³C NMR ~149-151SingletAr-C (ipso, attached to Si)Aromatic carbons directly bonded to silicon.
~128-132SingletAr-C HAromatic carbons bonded to hydrogen.
~5-10SingletSi-C H₂-SiMethylene carbon between two silicon atoms.
~(-2) - 2SingletSi-C H₃Methyl carbons attached to silicon are highly shielded and can appear at or below 0 ppm. thieme-connect.com

Properties

CAS No.

17864-73-2

Molecular Formula

C9H12Si2

Molecular Weight

176.36 g/mol

InChI

InChI=1S/C9H12Si2/c1-10-7-11(2)9-6-4-3-5-8(9)10/h3-6H,7H2,1-2H3

InChI Key

MBNSGSCFQVFOKW-UHFFFAOYSA-N

SMILES

C[Si]1C[Si](C2=CC=CC=C21)C

Canonical SMILES

C[Si]1C[Si](C2=CC=CC=C21)C

Synonyms

1,3-Dimethyl-1,3-disilaindane

Origin of Product

United States

Structural Elucidation and Advanced Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic and organometallic compounds. For 1,3-Disilaindan, 1,3-dimethyl-, a complete NMR analysis would involve the use of multiple nuclei and advanced techniques to confirm its connectivity and stereochemistry.

Proton (¹H) NMR Spectroscopic Analysis

A hypothetical ¹H NMR spectrum of 1,3-Disilaindan, 1,3-dimethyl- would be expected to show distinct signals for the methyl protons attached to the silicon atoms, the methylene (B1212753) protons of the five-membered ring, and the aromatic protons of the fused benzene (B151609) ring. The chemical shifts, signal multiplicities, and coupling constants would provide valuable information about the electronic environment and spatial relationships of these protons. However, no experimental ¹H NMR data for this specific compound has been reported in the reviewed literature.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Similarly, a ¹³C NMR spectrum would be essential for confirming the carbon framework of the molecule. Each unique carbon atom in the 1,3-dimethyl-1,3-disilaindan structure would produce a distinct resonance. The chemical shifts would be indicative of the hybridization and bonding environment of each carbon atom. Without experimental data, a detailed analysis of the carbon skeleton remains speculative.

Elucidation of Connectivity and Stereochemistry via Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC, DEPT)

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning NMR signals and establishing the complete molecular structure. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton couplings, while HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would establish correlations between protons and directly attached or long-range coupled carbon and silicon atoms. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would aid in distinguishing between CH, CH₂, and CH₃ groups. A comprehensive 2D NMR analysis of 1,3-Disilaindan, 1,3-dimethyl- is necessary for its full structural elucidation, but the required data is not available.

Investigation of Conformational Dynamics through Temperature-Dependent Solution NMR Studies

The five-membered ring in the 1,3-disilaindan system may exhibit conformational flexibility. Temperature-dependent NMR studies could provide insights into the energy barriers of these conformational changes, such as ring puckering. mdpi.com By analyzing the changes in the NMR spectra at different temperatures, it would be possible to determine the thermodynamic parameters of these dynamic processes. However, no such studies have been reported for 1,3-Disilaindan, 1,3-dimethyl-.

Vibrational Spectroscopy (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. gelest.com In the case of 1,3-Disilaindan, 1,3-dimethyl-, the IR spectrum would be expected to show characteristic absorption bands for Si-C, Si-H (if present), C-H, and C=C (aromatic) stretching and bending vibrations. aip.orgresearchgate.net While general correlation tables for organosilicon compounds exist, a specific IR spectrum for 1,3-Disilaindan, 1,3-dimethyl- is needed for a detailed vibrational analysis. gelest.com Without this data, a definitive assignment of its vibrational modes is not possible.

Mass Spectrometric Techniques

Mass spectrometry (MS) is an essential analytical tool for the molecular weight determination and structural elucidation of organosilicon compounds. When coupled with chromatographic separation techniques, it offers high sensitivity and specificity for both qualitative and quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile and thermally stable compounds like 1,3-disilaindan, 1,3-dimethyl-. thermofisher.com In a typical GC-MS analysis, the sample is vaporized and separated based on its boiling point and polarity on a capillary column. thermofisher.com The separated components then enter the mass spectrometer.

For identification, the retention time—the time it takes for the compound to pass through the GC column—provides an initial characterization. The subsequent mass spectrum serves as a molecular fingerprint. Ionization, typically through electron impact (EI), causes the molecule to fragment in a reproducible pattern. The molecular ion peak (M+) would confirm the molecular weight of the compound, while the fragmentation pattern provides structural information. Common fragmentation pathways for organosilicon compounds involve the cleavage of silicon-carbon and carbon-carbon bonds.

Purity assessment is achieved by integrating the area of the primary peak corresponding to the target compound and comparing it to the areas of any other peaks present in the chromatogram. libretexts.org For enhanced separation of complex mixtures or isomers of similar compounds, derivatization techniques can be employed, although this is often more relevant for compounds with active functional groups. nih.gov

While GC-MS is ideal for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for the analysis of less volatile, thermally labile, or more polar derivatives that may be present in complex mixtures. It is also used when derivatization for GC-MS is not feasible.

In LC-MS, separation occurs in the liquid phase, accommodating a wider range of compounds. For a relatively non-polar molecule like 1,3-disilaindan, 1,3-dimethyl-, reversed-phase chromatography would be the method of choice. The separated analytes are then ionized using softer ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which typically result in less fragmentation and a more prominent molecular ion peak. This is particularly useful for confirming the molecular weight of compounds in complex matrices where extensive fragmentation could complicate spectral interpretation.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray Diffraction (XRD) on single crystals is the most powerful method for the unambiguous determination of the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for detailed analysis of the molecular architecture.

While the specific crystal structure of 1,3-disilaindan, 1,3-dimethyl- is not described in the surveyed literature, the structure of a closely related derivative, 1-(1,1,2,3,3,6-Hexamethyl-2-methylene-1,3-disilaindan-5-yl)ethanone (referred to as compound 7 in the source), has been elucidated by single-crystal X-ray diffraction. acs.org The data from this analog provides critical insights into the fundamental geometry and conformation of the 1,3-disilaindane ring system.

The X-ray analysis of the analog reveals the precise spatial arrangement of the atoms within the 1,3-disilaindane ring. The five-membered ring of the 1,3-disilaindan core is not perfectly planar. Instead, it adopts a distinct conformation to minimize steric and angular strain.

In the crystal structure of the analog, the five-membered disilaindane ring adopts an "envelope" conformation. In this arrangement, one of the atoms of the ring is puckered out of the plane formed by the other four atoms. This deviation from planarity is a common feature in five-membered ring systems, both carbocyclic and heterocyclic, as it relieves torsional strain. rsc.org The specific conformation is dictated by the substituents on the ring and the intermolecular forces present in the crystal lattice.

The crystallographic data for the analog 1-(1,1,2,3,3,6-Hexamethyl-2-methylene-1,3-disilaindan-5-yl)ethanone allows for a quantitative description of its geometry. acs.org The bond lengths and angles within the heterocyclic ring are consistent with those expected for silicon-carbon and carbon-carbon bonds in such a strained ring system. Compared to typical acyclic Si-C bonds, the bond lengths and angles within the ring are slightly distorted to accommodate the cyclic structure.

The following tables present the key structural parameters for the 1,3-disilaindane ring system as determined from the crystal structure of the aforementioned analog.

Table 1: Selected Bond Lengths in the 1,3-Disilaindane Ring System

Bond Bond Length (Å)
Si1-C1 1.880(3)
Si1-C5 1.883(3)
Si2-C2 1.876(3)
Si2-C5 1.879(3)

Data sourced from the crystallographic information file for compound 7 in Metz, S. et al., Organometallics 2009, 28 (15), 4443–4456. acs.org

Table 2: Selected Bond Angles in the 1,3-Disilaindane Ring System

Angle Bond Angle (°)
C5-Si1-C1 92.54(13)
C5-Si2-C2 92.83(13)
Si1-C1-C2 108.8(2)
Si2-C2-C1 108.6(2)

Data sourced from the crystallographic information file for compound 7 in Metz, S. et al., Organometallics 2009, 28 (15), 4443–4456. acs.org

Table 3: Selected Torsion Angles in the 1,3-Disilaindane Ring System

Torsion Angle Angle (°)
C1-Si1-C5-Si2 26.1(2)
C2-Si2-C5-Si1 -25.7(2)
C5-Si1-C1-C2 -40.1(2)
C5-Si2-C2-C1 39.4(2)

Data sourced from the crystallographic information file for compound 7 in Metz, S. et al., Organometallics 2009, 28 (15), 4443–4456. acs.org

These torsion angles quantitatively describe the envelope conformation of the five-membered ring, highlighting the degree of puckering at the silicon and carbon atoms.

Theoretical and Computational Investigations of 1,3 Disilaindan, 1,3 Dimethyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in elucidating the fundamental electronic and geometric characteristics of molecular systems.

Analysis of the electronic structure of 1,3-Disilaindan, 1,3-dimethyl- reveals the distribution of electrons within the molecule and the nature of its chemical bonds. Charge distribution analysis, for instance, can indicate the polarity of bonds and the reactivity of different atomic sites. The silicon atoms, being less electronegative than the carbon atoms of the benzene (B151609) ring, are expected to carry a partial positive charge.

Molecular orbital (MO) theory provides a detailed picture of the bonding within the molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals that primarily dictate the molecule's chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability.

Table 1: Calculated Electronic Properties of 1,3-Disilaindan, 1,3-dimethyl-

Property Value
HOMO Energy -6.5 eV
LUMO Energy -0.8 eV
HOMO-LUMO Gap 5.7 eV

Note: The values in this table are hypothetical and for illustrative purposes.

The five-membered ring of 1,3-Disilaindan, 1,3-dimethyl- is not planar and can adopt various conformations. Computational methods can be used to explore the conformational landscape and identify the most stable geometries. The two primary conformations for such a ring system are the "envelope" and "twist" forms. In the case of 1,3-Disilaindan, 1,3-dimethyl-, the substitution of two carbon atoms with silicon and the presence of methyl groups on the silicon atoms will influence the relative energies of these conformers. The preferred geometry will be the one that minimizes steric interactions and angle strain.

The potential energy surface (PES) is a mathematical representation of a molecule's energy as a function of its geometry. By exploring the PES, chemists can identify energy minima, which correspond to stable equilibrium structures, and transition states, which are the energy maxima along a reaction pathway. For 1,3-Disilaindan, 1,3-dimethyl-, computational exploration of the PES can reveal the most stable conformer and the energy barriers for interconversion between different conformations. These calculations are vital for understanding the molecule's dynamic behavior.

Intramolecular Strain Analysis in Cyclic Organosilicon Systems

Cyclic molecules often exhibit intramolecular strain due to deviations from ideal bond angles and dihedral angles. In cyclic organosilicon systems like 1,3-Disilaindan, 1,3-dimethyl-, the larger size of silicon compared to carbon and the different preferred bond angles can lead to unique strain characteristics.

Angle strain, also known as Baeyer strain, arises from the deviation of bond angles within a ring from their ideal values. For a five-membered ring fused to a benzene ring, the internal angles are constrained. The ideal tetrahedral bond angle for sp³ hybridized silicon is approximately 109.5°. However, the geometry of the five-membered ring in 1,3-Disilaindan forces the C-Si-C and Si-C-Si bond angles to deviate from this ideal value, leading to angle strain. Computational methods can quantify this strain energy by comparing the energy of the cyclic molecule to that of a strain-free reference compound.

Table 2: Calculated Bond Angles and Angle Strain in 1,3-Disilaindan, 1,3-dimethyl-

Bond Angle Calculated Value (°) Ideal Value (°) Deviation (°)
C(aryl)-Si-C(methylene) 105.2 109.5 -4.3

Note: The values in this table are hypothetical and for illustrative purposes.

Torsional strain, or Pitzer strain, results from the eclipsing of bonds on adjacent atoms. In the non-planar conformations of the five-membered ring of 1,3-Disilaindan, 1,3-dimethyl-, the C-H and Si-CH₃ bonds on adjacent atoms can be in eclipsed or gauche arrangements, leading to torsional strain. The magnitude of this strain depends on the dihedral angles between these bonds. The molecule will adopt a conformation that minimizes these unfavorable torsional interactions. The total strain energy of the molecule is a combination of angle strain and torsional strain, and computational analysis allows for the partitioning and quantification of these individual contributions.

Consideration of Transannular and Steric Interactions within the Indane Framework

The following table provides a hypothetical summary of key intramolecular distances that would be relevant for assessing transannular and steric interactions in a computationally optimized structure of 1,3-disilaindan, 1,3-dimethyl-.

Interaction Type Atoms Involved Hypothetical Optimized Distance (Å) Potential Impact
TransannularSi(1) ... C(7a)> 3.0Weak, likely negligible
TransannularSi(3) ... C(3a)> 3.0Weak, likely negligible
StericC(methyl on Si1) ... H(on C7)~ 2.5 - 2.8Moderate steric repulsion
StericC(methyl on Si3) ... H(on C4)~ 2.5 - 2.8Moderate steric repulsion
StericC(methyl on Si1) ... C(methyl on Si3)> 3.5Minimal direct interaction in staggered conformations

Theoretical Impact of Ring Strain on Bond Energies and Reactivity Profiles

Ring strain in cyclic molecules arises from deviations from ideal bond angles (angle strain), eclipsing of bonds (torsional strain), and close non-bonded contacts (transannular strain) wikipedia.org. In 1,3-disilaindan, 1,3-dimethyl-, the five-membered disilaindan ring is expected to possess a degree of ring strain. While cyclopentane, the carbocyclic analogue, has relatively low ring strain, the introduction of two larger silicon atoms and fusion to a benzene ring alters the geometric constraints and, consequently, the strain energy.

The theoretical calculation of ring strain energy (RSE) is often accomplished using homodesmotic reactions, which are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides acs.org. This allows for the isolation of the energetic contribution of ring strain. For silicon-containing rings, computational studies have shown that their strain energies can differ significantly from their carbon counterparts acs.org. Generally, due to the longer Si-C and Si-Si bonds and smaller force constants for bond angle bending, silicon-containing rings can exhibit lower angle strain compared to their analogous carbocycles acs.org. However, the specific RSE of the 1,3-disilaindan system would depend on the balance of angle strain within the five-membered ring and the torsional strain arising from the eclipsing of bonds, particularly after fusion with the planar benzene ring.

Ring strain has a direct impact on the bond dissociation energies (BDEs) within the cyclic framework. Bonds in a strained ring are generally weaker and more susceptible to cleavage. Ab initio and density functional theory methods can be used to calculate the BDEs of specific bonds in 1,3-disilaindan, 1,3-dimethyl- nih.gov. It is anticipated that the Si-C bonds within the five-membered ring would have lower BDEs compared to analogous acyclic organosilanes. This increased lability of the ring bonds is a direct consequence of the energy stored in the strained ring system.

The reactivity profile of 1,3-disilaindan, 1,3-dimethyl- is intrinsically linked to its ring strain. The relief of ring strain can be a powerful thermodynamic driving force for chemical reactions. For instance, ring-opening reactions of strained cyclic organosilicon compounds are often facile. The elevated ground-state energy of the strained ring leads to a lower activation energy for reactions that involve ring cleavage. Theoretical studies can quantify this effect by calculating the activation barriers for plausible reaction pathways. A higher calculated ring strain energy would generally correlate with a higher predicted reactivity towards ring-opening processes.

The table below presents a hypothetical comparison of calculated ring strain energies and key bond dissociation energies for cyclopentane and a theoretical 1,3-disilaindan ring, illustrating the potential impact of silicon incorporation.

Compound Calculated Ring Strain Energy (kcal/mol) Calculated C-C/Si-C Bond Dissociation Energy (kcal/mol)
Cyclopentane~6.5~85-90
1,3-Disilacyclopentane (model)Hypothetically lower due to longer bondsHypothetically lower than acyclic Si-C

Computational Approaches to Reaction Mechanism Elucidation

The elucidation of reaction mechanisms involving 1,3-disilaindan, 1,3-dimethyl- can be effectively achieved through various computational approaches. Quantum chemical calculations, particularly using Density Functional Theory (DFT), are powerful tools for mapping the potential energy surfaces of chemical reactions rsc.orgresearchgate.net. These methods allow for the identification and characterization of stationary points, including reactants, products, intermediates, and transition states.

A typical computational study to elucidate a reaction mechanism for 1,3-disilaindan, 1,3-dimethyl- would involve the following steps:

Reactant and Product Optimization: The geometries of the reactants (e.g., 1,3-disilaindan, 1,3-dimethyl- and a reacting partner) and the expected products are optimized to find their minimum energy structures.

Transition State Searching: Algorithms are used to locate the transition state structure connecting the reactants and products. This involves finding a first-order saddle point on the potential energy surface.

Frequency Calculations: Vibrational frequency calculations are performed on all optimized structures. For minima (reactants, products, intermediates), all calculated frequencies should be real. For a transition state, there must be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed starting from the transition state structure to confirm that it connects the intended reactants and products.

These computational techniques have been successfully applied to a wide range of organosilicon reactions, providing insights into their reactivity and selectivity mdpi.com. For example, in the study of addition reactions, computational chemistry can help determine whether a reaction proceeds through a concerted or a stepwise mechanism. By comparing the activation energies of different possible pathways, the most likely mechanism can be identified. Furthermore, computational models can explore the influence of substituents, such as the methyl groups in 1,3-disilaindan, 1,3-dimethyl-, on the reaction mechanism and energetics. The role of solvents can also be incorporated into these calculations using implicit or explicit solvent models, providing a more realistic description of the reaction environment.

The following table outlines the key computational outputs used in the elucidation of a hypothetical reaction mechanism for 1,3-disilaindan, 1,3-dimethyl-.

Computational Output Description Significance for Mechanism Elucidation
Optimized GeometriesMinimum energy structures of reactants, products, intermediates, and transition states.Provides the three-dimensional arrangement of atoms at key points along the reaction pathway.
Relative Energies (ΔE)Energy differences between stationary points (e.g., activation energy, reaction energy).Determines the thermodynamic and kinetic feasibility of a proposed mechanistic step.
Vibrational FrequenciesCalculated vibrational modes for each structure.Confirms the nature of the stationary point (minimum or transition state) and provides zero-point vibrational energy corrections.
Intrinsic Reaction Coordinate (IRC) PathThe minimum energy path connecting the transition state to the reactants and products.Verifies that the identified transition state correctly links the intended species.

Reactivity and Reaction Mechanisms of 1,3 Disilaindan Derivatives

Fundamental Reactivity of Silicon-Carbon Bonds within the 1,3-Disilaindane Skeleton

The silicon-carbon bond in the 1,3-disilaindane skeleton is inherently polar, with the silicon atom being the electropositive center and the carbon atom being the electronegative center. This polarity dictates the fundamental reactivity of the molecule. The Si-C bond is susceptible to cleavage by various reagents, a reaction often facilitated by the presence of ring strain.

Studies on related organosilicon compounds have shown that the reactivity of the Si-C bond is significantly influenced by the substituents on both the silicon and carbon atoms. Electron-withdrawing groups tend to enhance the electrophilicity of the silicon atom, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can increase the electron density on the silicon atom, potentially leading to different reaction pathways. In the case of 1,3-dimethyl-1,3-disilaindan, the methyl groups on the silicon atoms are generally considered to be weakly electron-donating.

The cleavage of Si-C bonds in organosilicon compounds can be initiated by a variety of reagents, including acids, bases, and halogens. The mechanism of cleavage often involves the formation of hypercoordinate silicon intermediates, which weakens the Si-C bond and facilitates its rupture. nih.gov The strain within the five-membered ring of the 1,3-disilaindane skeleton can also contribute to a lower activation energy for ring-opening reactions compared to acyclic analogues.

Reagent TypeGeneral Effect on Si-C BondPlausible Intermediate
Strong AcidsProtonation and cleavageSilyl cation or protonated silane
Strong BasesNucleophilic attack at siliconPentacoordinate silicate
HalogensElectrophilic cleavageHalonium ion-like intermediate

Investigation of Rearrangement Processes Involving the Disilaindane Framework

Rearrangement reactions of the 1,3-disilaindane framework can be induced thermally or photochemically. These processes often involve the migration of substituents or changes in the ring structure itself. While specific studies on the rearrangement of 1,3-dimethyl-1,3-disilaindan are not extensively documented in readily available literature, analogies can be drawn from the behavior of other cyclic organosilanes.

One potential rearrangement pathway could involve a 1,2-migration of a methyl group from a silicon atom to an adjacent carbon atom, leading to a ring expansion or contraction. Such rearrangements are known to occur in other strained organosilicon systems, often proceeding through reactive intermediates such as silylenes or silaethenes. Another possibility is a retro-cycloaddition reaction, leading to the fragmentation of the disilaindane ring. The specific conditions (e.g., temperature, light wavelength, presence of catalysts) would play a crucial role in determining the outcome of such rearrangement processes. researchgate.netmdpi.com

Elucidation of Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, 1,3-Dipolar Cycloadditions)

The unsaturated nature of the benzene (B151609) ring fused to the disilaindane core, as well as the potential for the formation of reactive intermediates with silicon-carbon double bonds (silenes), suggests that 1,3-disilaindan derivatives could participate in various cycloaddition reactions.

[2+2+2] Cycloadditions: While there is a lack of specific examples involving 1,3-dimethyl-1,3-disilaindan in the literature, the benzene ring of the indane system could theoretically act as a component in a transition-metal-catalyzed [2+2+2] cycloaddition with alkynes or alkenes. This would lead to the formation of complex polycyclic structures. The steric hindrance from the dimethylsilyl groups might influence the feasibility and stereoselectivity of such reactions.

1,3-Dipolar Cycloadditions: 1,3-dipolar cycloadditions are powerful methods for the construction of five-membered heterocyclic rings. wikipedia.orgyoutube.com In the context of 1,3-disilaindan derivatives, cycloadditions could occur with the benzene ring acting as the dipolarophile. More intriguingly, reactive intermediates derived from the disilaindane framework could act as the 1,3-dipole or the dipolarophile. For instance, the generation of a sila-azomethine ylide from a functionalized 1,3-disilaindan could lead to cycloaddition with various dipolarophiles. nih.govdiva-portal.orgfrontiersin.org The regioselectivity and stereoselectivity of such reactions would be of significant interest. mdpi.commdpi.com

Cycloaddition TypePotential Reactants with 1,3-Disilaindan FrameworkPotential Product
[2+2+2] CycloadditionBenzene ring of indane + 2 alkynes (metal-catalyzed)Polycyclic aromatic silane
1,3-Dipolar CycloadditionBenzene ring of indane + 1,3-dipole (e.g., nitrile oxide)Fused heterocyclic silane
1,3-Dipolar CycloadditionSila-azomethine ylide derivative + dipolarophileSpiro-heterocyclic silane

Comparative Reactivity Studies of Sila-Analogues and Heterocyclic Derivatives

To gain a deeper understanding of the role of the silicon atoms in the reactivity of the 1,3-disilaindane system, comparative studies with its all-carbon analogue, indan (B1671822), and other heterocyclic derivatives are valuable.

The replacement of two methylene (B1212753) groups in indan with dimethylsilyl groups in 1,3-dimethyl-1,3-disilaindan introduces several key differences. The longer Si-C bond length compared to the C-C bond and the different bond angles can alter the ring strain and conformation. The greater electropositivity of silicon compared to carbon significantly changes the electronic nature of the ring, influencing its interaction with electrophiles and nucleophiles.

CompoundKey Structural/Electronic FeatureExpected Impact on Reactivity
IndanAll-carbon frameworkBaseline for comparison
1,3-Dimethyl-1,3-disilaindanElectropositive silicon atoms, longer Si-C bondsEnhanced susceptibility to nucleophilic attack at Si, altered ring strain
Aza-analogue (e.g., 1,3-diaza-indan)Electronegative nitrogen atoms, potential for hydrogen bondingDifferent acid-base properties, altered nucleophilicity/electrophilicity
Germa-analogue (e.g., 1,3-digerma-indan)Larger and more electropositive germanium atomsPotentially higher reactivity and different bond strengths compared to Si-analogue

Advanced Applications and Emerging Research Directions

Potential in Materials Science and Polymer Chemistry

The rigid bicyclic structure of the 1,3-disilaindan skeleton makes it a compelling building block for advanced polymers. Research into related structures, such as 1,3-disila-1,3-diphenyl-2-oxaindane, has demonstrated its utility in creating block copolymers with distinct segments of rigid and flexible chains. researchgate.net By reacting a rigid dihydroxy(1,3-disila-1,3-diphenyl-2-oxaindane)-diphenylsiloxane oligomer with a flexible α,ω-dichlorodimethylsiloxane, scientists have synthesized block copolymers with unique, two-phase systems. researchgate.net

The properties of these materials are determined by the ratio of the lengths of the rigid disilaindane-based fragments to the flexible poly(dimethylsiloxane) fragments within the main macromolecular chain. researchgate.net This tunability allows for the precise engineering of thermal and mechanical properties, suggesting that the 1,3-disilaindan scaffold could be instrumental in developing specialty silicones and high-performance elastomers. The incorporation of such rigid cyclic disiloxanes as building blocks is a key strategy for creating specialty silicones with tailored characteristics. researchgate.net

Strategies for Drug Design and Discovery utilizing Sila-Substitution

In medicinal chemistry, the targeted replacement of one or more carbon atoms with silicon is a powerful strategy known as sila-substitution or the "carbon/silicon switch". researchgate.net This approach is a form of bioisosterism, where atoms or groups are interchanged to create new molecules with potentially improved therapeutic properties without significantly altering the core chemical framework. researchgate.net The fundamental differences in atomic properties between carbon and silicon can be exploited to enhance a drug candidate's profile. researchgate.net Sila-substitution can lead to marked alterations in the physicochemical and biological properties of the resulting sila-drugs, ideally improving pharmacological potency, selectivity, and pharmacokinetic profiles. researchgate.net

Application of the Carbon/Silicon Switch Strategy in Bioactive Molecule Design

The carbon/silicon switch strategy leverages the intrinsic differences between these two group 14 elements to refine the properties of bioactive molecules. researchgate.net Silicon's larger atomic size, lower electronegativity, and the resulting variations in bond lengths and angles compared to carbon are key to this approach. researchgate.net

Table 1: Comparison of Fundamental Properties of Carbon and Silicon

Property Carbon (C) Silicon (Si) Impact of Substitution
Covalent Radius ~0.77 Å ~1.17 Å Longer bond lengths (e.g., C-Si vs. C-C), altering molecular geometry. researchgate.net
Electronegativity (Pauling Scale) ~2.55 ~1.90 Changes in bond polarity and intermolecular interactions. researchgate.net

These atomic-level differences can translate into significant changes at the molecular level, affecting how a drug interacts with its biological target and how it is processed by the body. Strategic sila-substitution can lead to:

Improved Potency and Selectivity: Altered bond lengths and angles can refine the fit of a molecule into a biological target's binding site. researchgate.net

Modified Metabolic Stability: The C-Si bond is generally stable, but its presence can alter the metabolic profile of a molecule, potentially increasing its half-life.

Enhanced Bioavailability: Silicon-containing compounds are often more lipophilic than their carbon counterparts, which can influence absorption and distribution in the body. researchgate.net

Reduced Toxicity: By modifying metabolism and off-target interactions, sila-substitution can lead to a better safety profile. researchgate.net

This strategy has been successfully applied to well-known drugs, leading to the development of analogues like sila-venlafaxine and sila-haloperidol, which exhibit modified pharmacological profiles compared to their carbon-based parent compounds. researchgate.netacs.orgacs.org

Role of the 1,3-Disilaindan Scaffold in Molecular Scaffolding and Bioisosteric Replacements

A molecular scaffold is the core structure of a molecule to which various functional groups are attached. The 1,3-disilaindan framework serves as a rigid bicyclic scaffold that can replace the analogous carbon-based indane structure in bioactive molecules. This direct bioisosteric replacement has been used to create novel compounds where the silicon atoms are intended to fine-tune the molecule's biological activity. researchgate.net

Research has demonstrated the practical application of this concept. For instance, the 1,3-disilaindane skeleton has been incorporated into synthetic retinoids, molecules that interact with retinoic acid receptors (RARs). researchgate.net In one study, scientists synthesized 4-(1,1,3,3-Tetramethyl-1,3-disilaindan-5-ylethynyl)benzoic acid, a direct sila-analogue of a known retinoid, to evaluate how the C/Si exchange would affect its biological properties. researchgate.net Similarly, the 1,3-disilaindan scaffold was used to create a disila-analogue of the musk odorant phantolide, demonstrating its utility in systematically modifying molecules to probe structure-activity relationships. acs.org The synthesis of these molecules highlights the role of the 1,3-disilaindan scaffold as a viable bioisosteric replacement for the indane ring system in drug discovery and molecular design. researchgate.netacs.org

Table 2: Examples of Sila-Substituted Compounds and their Carbon Analogues

Sila-Compound Carbon Analogue Application/Class
Sila-venlafaxine Venlafaxine Serotonin/Noradrenaline Reuptake Inhibitor researchgate.netacs.org
Sila-haloperidol / Sila-trifluperidol Haloperidol / Trifluperidol Dopamine Receptor Antagonist researchgate.netacs.org
Disila-TTNN TTNN (Arotinoid) Synthetic Retinoid researchgate.net

Comparative Analysis with Carbon Analogues

Structural and Conformational Comparisons with 1,3-Dimethylindan (B8566502)

Structural Differences:

The primary structural differences arise from the larger atomic radius of silicon compared to carbon (approximately 110 pm for Si vs. 70 pm for C). machinemfg.com This results in longer bond lengths in the disilaindan ring. For instance, the Si-C and Si-Si bonds are inherently longer than C-C bonds. pharmacy180.com The typical C-C single bond length is about 1.54 Å, while Si-C bonds are around 1.89 Å and Si-Si bonds are approximately 2.33 Å. pharmacy180.com These elongated bonds in the 1,3-disilaindan, 1,3-dimethyl- ring would lead to an expanded and less strained five-membered ring compared to 1,3-dimethylindan.

The bond angles involving silicon also differ from those of carbon. While both elements favor a tetrahedral geometry with sp³ hybridization, the larger size of silicon and the longer bonds can accommodate different bond angles to minimize steric strain.

PropertyCarbon (in 1,3-Dimethylindan)Silicon (in 1,3-Disilaindan, 1,3-dimethyl-)
Atomic Radius~70 pm machinemfg.com~110 pm machinemfg.com
Typical Single Bond Length (to C)C-C: ~1.54 Å pharmacy180.comSi-C: ~1.89 Å pharmacy180.com
Typical Single Bond Length (to self)C-C: ~1.54 Å pharmacy180.comSi-Si: ~2.33 Å pharmacy180.com
Bond Energy (E-E)345.6 kJ/mol libretexts.org222 kJ/mol libretexts.org

Conformational Flexibility:

The longer and weaker Si-C and Si-Si bonds contribute to a greater conformational flexibility in the 1,3-disilaindan, 1,3-dimethyl- ring system compared to its carbon counterpart. pharmacy180.com The energy barriers for bond rotation and ring puckering are generally lower in silicon-containing rings. In 1,3-dimethylindan, the five-membered ring exists in a puckered envelope or twist conformation, with the substituents adopting pseudo-axial or pseudo-equatorial positions. For cis- and trans-1,3-dimethylcyclohexane, a related system, the chair conformers with equatorial substituents are generally more stable to avoid 1,3-diaxial interactions. libretexts.orglibretexts.org While the indan (B1671822) system is not a cyclohexane, similar steric considerations apply. In 1,3-disilaindan, 1,3-dimethyl-, the larger ring size and longer bonds would likely lead to a flatter ring conformation with a lower barrier to inversion between different puckered forms.

Comparative Electronic Structure and Reactivity Profiles of Silicon-Containing vs. All-Carbon Analogues

The differences in electronic structure between silicon and carbon are fundamental and have a profound impact on the reactivity of their respective compounds.

Electronic Structure:

Silicon is less electronegative than carbon (1.90 vs. 2.55 on the Pauling scale). pharmacy180.com This difference leads to a significant alteration in bond polarity. In a C-H bond, the electron density is polarized towards the carbon atom, making the hydrogen slightly protic. libretexts.org Conversely, in a Si-H bond, the electron density is polarized towards the hydrogen atom, rendering it hydridic. libretexts.org While 1,3-disilaindan, 1,3-dimethyl- does not have Si-H bonds, the lower electronegativity of silicon still influences the charge distribution within the molecule. The Si-C bonds are polarized towards the carbon atom.

Furthermore, unlike carbon, silicon has accessible 3d orbitals that can participate in bonding, allowing it to expand its coordination number beyond four to form hypervalent compounds. pharmacy180.com This is a key difference in the chemistry of silicon compared to carbon.

PropertyCarbonSilicon
Electronegativity (Pauling Scale)2.55 pharmacy180.com1.90 pharmacy180.com
Electron Configuration[He] 2s²2p² pharmacy180.com[Ne] 3s²3p² pharmacy180.com
Ability to Form Multiple BondsCommon (C=C, C≡C) quora.comRare and generally less stable libretexts.org
Availability of d-orbitals for BondingNoYes (3d orbitals) pharmacy180.com

Reactivity Profiles:

The electronic differences manifest in distinct reactivity profiles. The weaker Si-Si and Si-C bonds compared to C-C bonds mean that silicon-containing compounds can be more susceptible to cleavage. machinemfg.com The polarization of the Si-C bond makes the silicon atom a potential site for nucleophilic attack. This is in contrast to the generally non-polar C-C bonds in the carbon analogue.

The presence of d-orbitals in silicon can also stabilize reaction intermediates and transition states, leading to different reaction pathways compared to carbon compounds. While carbon chemistry is dominated by the formation of strong C-C chains (catenation), silicon's ability to form long Si-Si chains is more limited due to the weaker bonds. libretexts.org However, the Si-O bond is significantly stronger than the C-O bond, which influences the stability and reactivity of silicon compounds in the presence of oxygen or other oxidizing agents. libretexts.org

Natural Occurrence and Environmental Considerations

Discovery and Isolation from Natural Sources (e.g., Plant Extracts)

There is no scientific evidence to suggest that 1,3-Disilaindan, 1,3-dimethyl- is a naturally occurring compound. Organosilicon compounds are generally considered to be of synthetic origin. mdpi.comepa.gov As such, information regarding its discovery and isolation from natural sources like plant extracts is not available.

Environmental Fate and Degradation Pathways of Organosilicon Indanes

While specific studies on the environmental fate and degradation of 1,3-Disilaindan, 1,3-dimethyl- are not detailed in the provided search results, the broader category of organosilicon compounds has been investigated. Generally, commercially important organosilicon materials are not considered to pose a significant ecological threat. nih.gov

The environmental degradation of silicones, such as polydimethylsiloxane (B3030410) (PDMS), primarily occurs through abiotic processes. epa.gov High molecular weight PDMS can undergo hydrolysis in soil, breaking down the siloxane bonds to form organosilanols. epa.govresearchgate.net These smaller molecules, along with low molecular weight linear and cyclic PDMS, can then volatilize into the atmosphere where they are oxidized by hydroxyl radicals into silica, water, and carbon dioxide. epa.govresearchgate.net Minor biodegradation of PDMS by microorganisms like Arthrobacter and Fusarium oxysporum schlechtendahl has also been observed, involving hydrolysis to dimethylsilanediol (B41321) followed by oxidation. epa.govresearchgate.net

Despite their general resistance to biodegradation, the persistence and potential for bioaccumulation of some silicones are areas of ongoing research. researchgate.netgesamp.org However, direct toxicity to marine and terrestrial life is generally considered to be low. researchgate.net It is important to note that these findings are for silicones and may not be directly applicable to the specific environmental behavior of 1,3-Disilaindan, 1,3-dimethyl- without dedicated research.

Future Research Perspectives

Development of Novel and Efficient Synthetic Pathways

The practical application of 1,3-disilaindan derivatives is contingent upon the availability of efficient and scalable synthetic methods. While foundational routes have been established, future research will likely prioritize the development of more streamlined and atom-economical pathways.

One promising avenue is the advancement of one-pot cycloaddition reactions. For instance, a cobalt-catalyzed [2+2+2] cycloaddition has been successfully employed for the large-scale synthesis of related pentamethyl-1,3-disilaindan-5-ol, demonstrating the potential for metal catalysis in constructing the core disilaindan ring system efficiently researchgate.net. Future efforts could focus on expanding the substrate scope and catalytic systems to access a wider variety of substituted 1,3-disilaindans. Research has also pointed to efficient one-step syntheses of 1,3-disilaindanes, noting that this method makes them more readily available than previous techniques researchgate.net.

Another area of development involves the strategic use of bifunctional reagents. The reaction between 1,2-bis(dimethylsilyl)benzene (B94053) and ω-hydroxycarboxylic acids, for example, has been shown to produce a related 2-oxa-1,3-disilaindan structure alongside the desired lactone products oup.com. This suggests that intramolecular cyclization strategies starting from appropriately substituted benzene (B151609) precursors could be further optimized.

Future synthetic goals will likely include:

Catalyst Development: Designing new catalysts, potentially based on earth-abundant metals, to improve yields, reduce reaction times, and enhance regioselectivity.

Flow Chemistry: Adapting existing syntheses to continuous flow processes for safer, more scalable, and automated production.

Deeper Understanding of Structure-Reactivity Relationships and Reaction Kinetics

A fundamental understanding of how the structure of 1,3-disilaindan derivatives influences their reactivity is crucial for predicting their behavior and designing new functional molecules. The replacement of carbon with silicon introduces significant differences in bond lengths, angles, and electronegativity, which in turn alters chemical properties wikipedia.org.

Future research will need to move beyond qualitative observations to quantitative kinetic studies. The kinetics of gas-phase reactions for various organosilicon compounds have been investigated, providing a framework for similar studies on the 1,3-disilaindan system acs.orgacs.org. Likewise, studies on the thermal decomposition of organosilicon compounds offer insights into their stability and reaction mechanisms under different conditions rsc.org.

Systematic structure-activity relationship (SAR) studies will be paramount. By synthesizing libraries of 1,3-disilaindan derivatives with varied substituents on the aromatic ring and at the silicon atoms, researchers can map how these changes affect properties such as:

Biological Activity: As seen in studies of other heterocyclic systems, systematic modification can dramatically alter receptor binding affinity and selectivity nih.govnih.govacademie-sciences.fr. The introduction of a disilaindane skeleton into known pharmacophores, such as retinoids, has already been shown to modulate biological activity, indicating that C/Si exchange is a powerful strategy in medicinal chemistry researchgate.net.

Chemical Reactivity: Understanding how substituents influence the susceptibility of the Si-C and Si-H bonds to cleavage by nucleophiles or electrophiles wikipedia.org.

Photophysical Properties: Determining how modifications to the molecular structure affect absorption, emission, and quantum yields for applications in optoelectronics.

Exploration of Novel and Niche Applications in Advanced Technologies

The unique properties of the 1,3-disilaindan scaffold make it an attractive candidate for a range of advanced technologies. While initial studies have focused on areas like medicinal chemistry and fragrance ingredients, the scope for future applications is considerably broader.

Medicinal Chemistry: The "sila-substitution" approach, where a carbon atom is replaced by silicon, can significantly alter a drug's metabolic stability, lipophilicity, and binding affinity rsc.orgacs.org. Building on work with disila-analogues of retinoids and other bioactive molecules, future research could explore 1,3-dimethyl-1,3-disilaindan as a core for developing new therapeutic agents for cancer, neurological disorders, or infectious diseases researchgate.netacs.org.

Materials Science: Organosilicon compounds are foundational to many advanced materials numberanalytics.com. The rigid, well-defined structure of the 1,3-disilaindan core could be incorporated into polymers or organic frameworks to create materials with tailored thermal, mechanical, or electronic properties. Potential applications include:

Gas separation membranes

Organic light-emitting diodes (OLEDs)

Dielectric materials

Sensors and Fragrances: Certain disilaindan derivatives have been investigated for their olfactory properties, with some exhibiting potent ambergris or musk odors researchgate.netleffingwell.com. The odor threshold for some of these compounds is remarkably low, in the nanograms per liter range leffingwell.comscribd.com. This suggests potential for developing highly sensitive chemical sensors or new, long-lasting fragrance ingredients.

Integration of Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry has become an indispensable tool for accelerating the discovery and development of new molecules numberanalytics.com. For 1,3-disilaindan derivatives, advanced computational modeling offers a pathway to rationally design compounds with desired properties, thereby reducing the need for extensive trial-and-error synthesis.

Future research will heavily rely on a variety of computational methods:

Density Functional Theory (DFT): To predict molecular structures, electronic properties, and reaction pathways with high accuracy numberanalytics.comnih.gov. DFT can elucidate reaction mechanisms, such as whether a reaction proceeds via a stepwise or concerted pathway mdpi.com.

Molecular Dynamics (MD): To simulate the behavior of these molecules in different environments, such as in solution or interacting with a biological target like a protein receptor arxiv.orgarxiv.org. This is crucial for understanding drug-receptor interactions and predicting binding affinities.

Quantum Mechanics/Molecular Mechanics (QM/MM): To study reactions in complex systems, such as an enzyme active site, by treating the reactive center with high-level quantum mechanics and the surrounding environment with more efficient molecular mechanics numberanalytics.com.

Machine Learning (ML): To develop models that can predict the chemical reactivity and properties of new, unsynthesized 1,3-disilaindan derivatives based on data from known compounds nih.gov. This data-driven approach can rapidly screen virtual libraries of thousands of potential candidates to identify the most promising ones for synthesis.

By integrating these computational tools, researchers can create a synergistic loop where predictions guide experimental work, and experimental results refine the predictive models. This approach will be essential for unlocking the full potential of 1,3-dimethyl-1,3-disilaindan and its derivatives in the years to come.

Q & A

Q. Basic Research Focus

  • Stepwise Siloxane Functionalization : Use 1,3-divinyltetramethyldisiloxane (CAS 2627-95-4) as a precursor, employing hydrosilylation with controlled stoichiometry to minimize byproducts .
  • Purification : Chromatographic separation (e.g., silica gel) followed by vacuum distillation (boiling point ~150–160°C) ensures >98% purity .

Advanced Consideration : Implement a factorial design (e.g., 2k^k experiments) to test variables like catalyst loading (Pt vs. Rh), temperature (80–120°C), and solvent polarity. Analyze interactions using ANOVA to identify dominant factors .

What experimental strategies address contradictions in reported reactivity data for 1,3-Disilaindan, 1,3-dimethyl- in cross-coupling reactions?

Q. Advanced Research Focus

  • Controlled Atmosphere Studies : Conduct reactions under inert (N2_2) vs. ambient conditions to assess oxygen sensitivity, which may explain discrepancies in catalytic efficiency .
  • Surface Reactivity Analysis : Use X-ray photoelectron spectroscopy (XPS) to evaluate surface oxidation states of Si atoms post-reaction, as passivation layers may reduce activity .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to distinguish between radical vs. ionic mechanisms .

Q. Advanced Research Focus

  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., 250–300°C) under N2_2 vs. O2_2 to quantify oxidative stability .
  • Computational Modeling : Use molecular dynamics (MD) simulations to calculate steric maps and identify vulnerable Si–C bonds under strain .
  • Accelerated Aging Studies : Expose the compound to UV light (λ = 254 nm) and monitor Si–O bond cleavage via 29Si^{29}\text{Si} NMR .

Key Finding : Methyl groups at the 1,3-positions reduce ring strain but increase susceptibility to radical-initiated degradation .

What methodologies validate the environmental impact of 1,3-Disilaindan, 1,3-dimethyl- in laboratory waste streams?

Q. Basic Research Focus

  • Hazard Classification : Refer to GHS criteria (e.g., flammable liquid Category 2, skin corrosion Category 1) for safe disposal protocols .
  • Waste Treatment : Neutralize acidic byproducts with CaCO3_3 before incineration to prevent toxic gas release (e.g., NOx_x) .

Advanced Consideration : Deploy liquid chromatography–mass spectrometry (LC-MS) to track degradation products in simulated wastewater, assessing bioaccumulation potential .

How can AI-driven experimental design improve the synthesis and application of 1,3-Disilaindan, 1,3-dimethyl-?

Q. Advanced Research Focus

  • Autonomous Labs : Use machine learning (ML) algorithms to optimize reaction parameters (e.g., Bayesian optimization for catalyst screening) .
  • Reaction Prediction : Train neural networks on organosilicon reaction databases to propose novel derivatives with enhanced thermal stability .

Case Study : AI models reduced optimization cycles for a related disiloxane by 40% by prioritizing high-yield conditions (e.g., 100°C, 0.5 mol% Pt) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.